molecular formula C22H26N4O2 B2602270 4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 2034380-15-7

4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2602270
CAS No.: 2034380-15-7
M. Wt: 378.476
InChI Key: QHXBJHZVJXWOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a structurally complex molecule featuring three key components:

A pyrrolidin-2-one ring substituted at the 1-position with a 3,4-dimethylphenyl group.

A tetrahydropyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing fused pyrazole and pyrazine rings.

A cyclopropyl substituent at the 2-position of the pyrazolo[1,5-a]pyrazine moiety.

The synthesis of such hybrid heterocycles typically involves multi-step strategies, including alkylation, cyclization, and carbonyl coupling reactions. For instance, analogous pyrazolo-pyrazine derivatives are synthesized via regioselective cyclization of aldehydes with amino-pyrazole precursors , while pyrrolidinone scaffolds are often functionalized through nucleophilic acyl substitution or metal-catalyzed cross-coupling . The presence of the cyclopropyl group suggests the use of cyclopropanation reagents (e.g., Simmons-Smith) or pre-functionalized cyclopropane-containing intermediates during synthesis.

Properties

IUPAC Name

4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-14-3-6-18(9-15(14)2)25-12-17(10-21(25)27)22(28)24-7-8-26-19(13-24)11-20(23-26)16-4-5-16/h3,6,9,11,16-17H,4-5,7-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXBJHZVJXWOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one (CAS Number: 2034293-22-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of 374.5 g/mol. Its complex structure includes a cyclopropyl group and a tetrahydropyrazolo framework, which are known to enhance biological activity in similar compounds.

PropertyValue
Molecular FormulaC18H22N4O3
Molecular Weight374.5 g/mol
CAS Number2034293-22-4

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and potential effects on neurological disorders. The following sections summarize key findings from these studies.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Pyrazolo derivatives are often investigated for their ability to modulate neuroinflammatory pathways and protect against neuronal damage. The presence of the pyrrolidinone moiety may contribute to such effects by enhancing receptor interactions involved in neuroprotection.

While the exact mechanism of action for this specific compound remains unclear due to limited direct studies, it is hypothesized that it may involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
  • Modulation of neurotransmitter systems : The pyrrolidinone structure may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Case Studies and Research Findings

  • Anticancer Screening : A study conducted on various pyrazoline derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the pyrazolo framework can enhance therapeutic efficacy .
  • Neuroprotection : Research into related compounds indicates that modifications in the pyrazolo structure can lead to improved neuroprotective effects by targeting oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural homology with pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives. Key differences lie in substituent patterns and core heterocycles:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[1,5-a]pyrazine Cyclopropyl, 3,4-dimethylphenyl, pyrrolidinone C₂₃H₂₅N₅O₂ 427.48 Bicyclic pyrazine core; lipophilic cyclopropyl and aryl groups
4n () Pyrazolo[1,5-a]pyrimidine 4-Hydroxyphenyl, trifluoromethyl C₁₉H₁₅F₃N₆O₂ 416.36 Electron-withdrawing CF₃ group; azo linkage enhances π-conjugation
Compound in Pyrazolo[1,5-a]pyrimidine Trifluoromethyl, biphenyl, hydrazide C₃₄H₂₅F₆N₅O₃ 713.60 Biphenyl substituent; hydrazide group for hydrogen bonding
5a,b–6a,b () Pyrrolo[3,4-d]pyridazinone Thioxo-oxadiazole, arylpiperazine Varies ~450–500 Dual pharmacophores (piperazine and oxadiazole) for receptor targeting
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups C₃₁H₂₇N₅O₈ 621.59 Nitro and cyano groups enhance electrophilicity; ester moieties for solubility

Key Observations:

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like thiophene () or methoxy groups ().
  • Bioactivity Implications : Trifluoromethyl groups () improve metabolic stability and membrane permeability, while hydrazide/hydrazone moieties () enable chelation or protease inhibition .

Spectroscopic and Analytical Comparisons

  • NMR Profiling : demonstrates that substituent positioning (e.g., trifluoromethyl vs. cyclopropyl) significantly alters chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) due to changes in electron density and steric environments .
  • Elemental Analysis : The target compound’s calculated C, H, N percentages (e.g., C 54.81%, H 3.36% in ) align with pyrazolo-heterocycle benchmarks, though cyclopropyl groups may marginally reduce nitrogen content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.